molecular formula C8H9BrO B1336436 (3-Bromo-2-methylphenyl)methanol CAS No. 83647-43-2

(3-Bromo-2-methylphenyl)methanol

Cat. No.: B1336436
CAS No.: 83647-43-2
M. Wt: 201.06 g/mol
InChI Key: XYDXDWXAAQXHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of toluene and contains both a bromine atom and a hydroxyl group attached to a benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

(3-Bromo-2-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated compounds.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “(3-Bromo-2-methylphenyl)methanol” indicates that it is classified under the GHS07 hazard class. The hazard statements for this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

(3-Bromo-2-methylphenyl)methanol, also known as 3-Bromo-2-methylbenzyl Alcohol , is an organic compound that serves as a pharmaceutical intermediate It has been reported that it can be used to synthesize a macrocyclic compound that acts as a pd-1/pd-l1 inhibitor .

Mode of Action

Its derivative, the macrocyclic compound, acts as a pd-1/pd-l1 inhibitor . PD-1 is a protein on the surface of T-cells, and when it binds to PD-L1, a protein on some normal and cancer cells, it inhibits the T-cells from killing the cancer cells. By inhibiting PD-1/PD-L1 interaction, the macrocyclic compound enhances the immune system’s ability to kill cancer cells.

Biochemical Pathways

Its derivative, the macrocyclic compound, affects the pd-1/pd-l1 pathway . By inhibiting this pathway, it enhances the immune response against cancer cells.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its Log Po/w values indicate its lipophilicity, which can impact its absorption and distribution in the body .

Result of Action

Its derivative, the macrocyclic compound, has been reported to have high activity, high bioavailability, and stability, and it can be administered orally . These characteristics suggest that it could have significant therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromo-2-methylphenyl)methanol can be synthesized through several methods. One common method involves the bromination of 2-methylbenzyl alcohol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or dichloromethane. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding methylphenylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 3-Bromo-2-methylbenzaldehyde or 3-Bromo-2-methylbenzoic acid.

    Reduction: 2-Methylphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylbenzoic acid
  • 3-Bromo-2-methylbenzaldehyde
  • 2-Methylphenylmethanol
  • 4-Bromo-3-methylbenzoic acid

Uniqueness

(3-Bromo-2-methylphenyl)methanol is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.

Properties

IUPAC Name

(3-bromo-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDXDWXAAQXHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434495
Record name (3-BROMO-2-METHYLPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83647-43-2
Record name 3-Bromo-2-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83647-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-BROMO-2-METHYLPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 3-bromo-2-methylbenzoic acid was reduced as follows: Add 5 equivalents of borane tetrahydrofuran complex, via syringe, to 10 mmol ethyl 3-bromo-2-methylbenzoic acid in tetrahydrofuran (5 mL). The mixture was refluxed for two hours, then cooled in an ice bath. Methanol (10 mL) was added dropwise, followed by 1 N HCl (50 mL). The solvent was removed and the mixture partitioned between ethyl acetate and water. The yield was 90%. 1H NMR (Varian 300 MHz, CDCl3, shifts relative to the solvent peak at 7.24 ppm) 67.5 (d, 1H) 7.2 (d, 1H) 7.1 (t, 1H), 4.6 (s, 2H) 2.3 (s, 3H).
Name
Ethyl 3-bromo-2-methylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-bromo-2-methylbenzoic acid
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-methyl benzoic acid (35 g, 160 mmol) in THF (200 mL) was added borane THF complex (1.0 M, 210 mL, 210 mmol). The mixture was allowed to stir for 24 hours. The reaction was quenched with water. The solvent THF was removed under reduced pressure. The resulting solid was dissolved in ethyl acetate (500 mL), washed with 1N hydrochloric acid, saturated sodium bicarbonate, and brine. The combined organic layers were dried over sodium sulfate and concentrated to afford (3-bromo-2-methylphenyl)methanol.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 40.7 g of sodium nitrate in 300 ml of water is added dropwise to a mixture, cooled to 0° C., of 888 ml of water, 162 ml of 47% hydrobromic acid and 81.2 g of 3-amino-2-methylbenzyl alcohol. Stirring is carried out for 30 minutes at 0° C., after which a suspension of 168.7 9 of copper(I) bromide in 750 ml of water is added a little at a time at this temperature. The reaction mixture is stirred in succession for 1 hour at 10° C., for 1 hour at room temperature and for 2 hours at 100° C. After cooling, the reaction mixture is extracted several times with ether. The combined organic phases are washed with water, dried and evaporated down. Purification by column chromatogrpahy over silica gel using toluene as the mobile phase gives 64.2 g of 3-bromo-2-methylbenzyl alcohol (mp. 97°-100° C.).
Quantity
40.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
168.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
copper(I) bromide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
162 mL
Type
reactant
Reaction Step Three
Quantity
81.2 g
Type
reactant
Reaction Step Three
Name
Quantity
888 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-2-methylphenyl)methanol
Reactant of Route 2
(3-Bromo-2-methylphenyl)methanol
Reactant of Route 3
(3-Bromo-2-methylphenyl)methanol
Reactant of Route 4
(3-Bromo-2-methylphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Bromo-2-methylphenyl)methanol
Reactant of Route 6
(3-Bromo-2-methylphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.